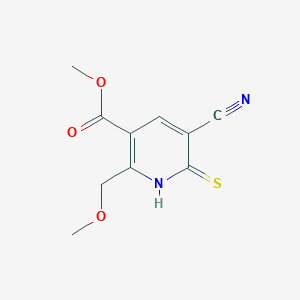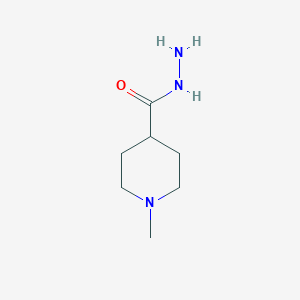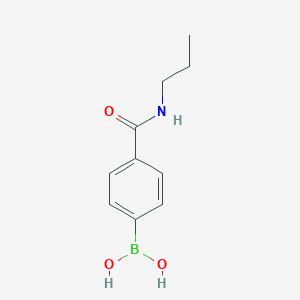![molecular formula C8H12O2 B061300 2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI) CAS No. 180980-77-2](/img/structure/B61300.png)
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI), also known as (+)-fenchone, is a bicyclic monoterpene ketone that is commonly found in essential oils of various plants. It is widely used in the fragrance and flavor industry due to its characteristic odor and taste. In addition, (+)-fenchone has been the focus of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (+)-fenchone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by interacting with various cellular targets, including ion channels, enzymes, and receptors. For example, (+)-fenchone has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have demonstrated that (+)-fenchone has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, (+)-fenchone has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (+)-fenchone in lab experiments is its availability. It can be easily synthesized or extracted from natural sources. In addition, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its volatility, which can make it difficult to handle and measure accurately.
Zukünftige Richtungen
There are several future directions for the research on (+)-fenchone. One area of interest is its potential as a natural preservative in the food industry. Another area of research is its potential as an anti-cancer agent. Studies have shown that (+)-fenchone has anti-proliferative effects on various cancer cell lines. Furthermore, research is needed to fully understand its mechanism of action and to identify its cellular targets.
Synthesemethoden
The synthesis of (+)-fenchone can be achieved through various methods, including chemical synthesis and isolation from natural sources. One common method of chemical synthesis involves the oxidation of (+)-limonene, which produces (+)-fenchone as a byproduct. Isolation of (+)-fenchone from natural sources involves the extraction of essential oils from plants such as fennel, basil, and rosemary.
Wissenschaftliche Forschungsanwendungen
(+)-Fenchone has been studied extensively for its potential therapeutic properties. Research has shown that it exhibits antimicrobial, anti-inflammatory, and antioxidant effects. It has also been found to possess analgesic and anticonvulsant properties. These properties make (+)-fenchone a promising candidate for the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
180980-77-2 |
|---|---|
Produktname |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI) |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-[(1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5(9)4-6-2-3-7-8(6)10-7/h6-8H,2-4H2,1H3/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
NITSFWZMDUVHTB-RNJXMRFFSA-N |
Isomerische SMILES |
CC(=O)C[C@@H]1CC[C@@H]2[C@H]1O2 |
SMILES |
CC(=O)CC1CCC2C1O2 |
Kanonische SMILES |
CC(=O)CC1CCC2C1O2 |
Synonyme |
2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
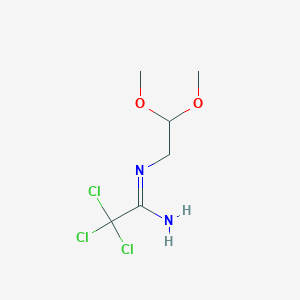
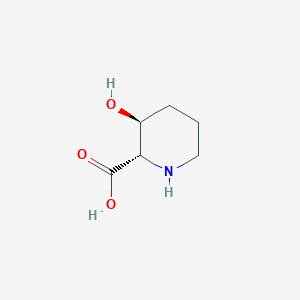
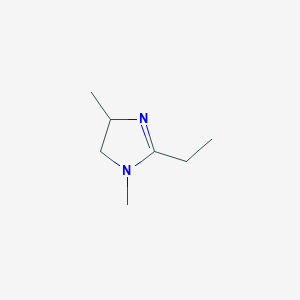
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
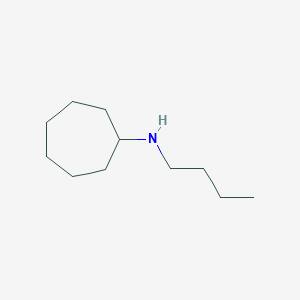
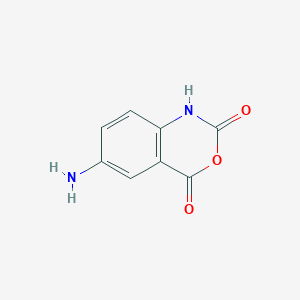
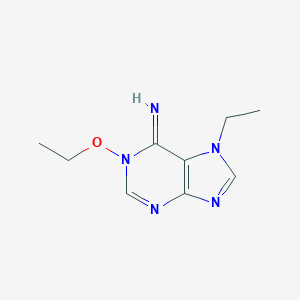
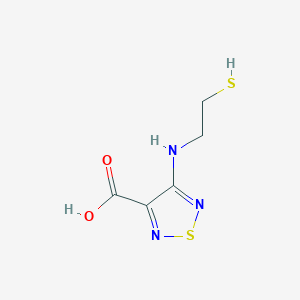
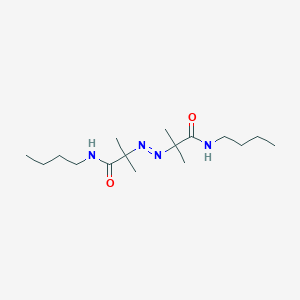
![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
